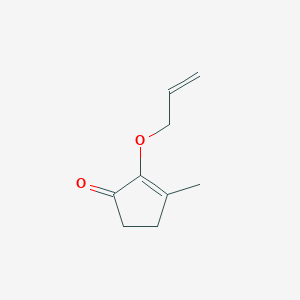
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-cyclopenten-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the allyloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: Similar structure but with a pentenyl group instead of an allyloxy group.
2-Cyclopenten-1-one, 3-methyl-: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other cyclopentenone derivatives and expands its utility in various applications .
Properties
CAS No. |
77426-27-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-2-prop-2-enoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-3-6-11-9-7(2)4-5-8(9)10/h3H,1,4-6H2,2H3 |
InChI Key |
CHXGRZNJICJJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


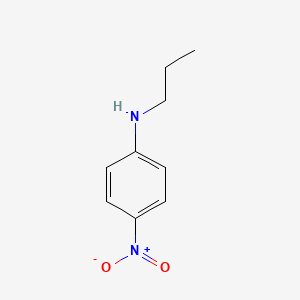
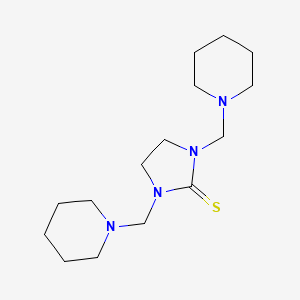
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)
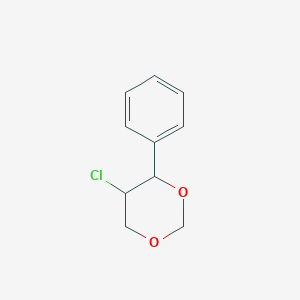


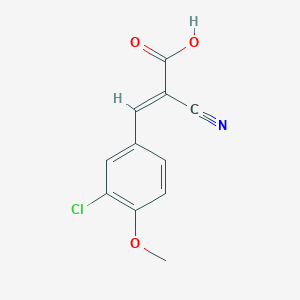

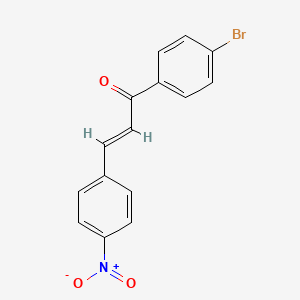

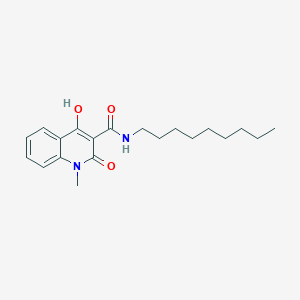


![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
